REACTION_CXSMILES
|
[Mg:1].ClCCl.C[OH:6].[CH3:7][C:8]1[CH:9]=[N:10][C:11]([CH2:17][S+:18]([O-:30])[C:19]2[NH:20][C:21]3[CH:22]=[CH:23][C:24]([O:28][CH3:29])=[CH:25][C:26]=3[N:27]=2)=[C:12]([CH3:16])[C:13]=1[O:14][CH3:15]>O>[CH3:7][C:8]1[C:13]([O:14][CH3:15])=[C:12]([CH3:16])[C:11]([CH2:17][S:18]([C:19]2[N-:20][C:21]3[CH:22]=[CH:23][C:24]([O:28][CH3:29])=[CH:25][C:26]=3[N:27]=2)=[O:30])=[N:10][CH:9]=1.[CH3:7][C:8]1[C:13]([O:14][CH3:15])=[C:12]([CH3:16])[C:11]([CH2:17][S:18]([C:19]2[N-:20][C:21]3[CH:22]=[CH:23][C:24]([O:28][CH3:29])=[CH:25][C:26]=3[N:27]=2)=[O:30])=[N:10][CH:9]=1.[OH2:6].[OH2:14].[OH2:14].[Mg+2:1] |f:5.6.7.8.9.10|
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
111 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC(=C(C1OC)C)C[S+](C=2NC=3C=CC(=CC3N2)OC)[O-]
|
Name
|
|
Quantity
|
111 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
666 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
stirred for 1–2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
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STIRRING
|
Details
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by stirring for 15–30 minutes
|
Type
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STIRRING
|
Details
|
further stirred for 30–45 minutes
|
Type
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CUSTOM
|
Details
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to separate the solid mass
|
Type
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FILTRATION
|
Details
|
The solid mass was filtered
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Type
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WASH
|
Details
|
washed with water (222 ml)
|
Type
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DISSOLUTION
|
Details
|
The thus obtained compound was dissolved in methanol (222 ml)
|
Type
|
FILTRATION
|
Details
|
filtered off the solution
|
Type
|
CUSTOM
|
Details
|
to separate any excess magnesium
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
to get the residual mass
|
Type
|
CUSTOM
|
Details
|
The residual mass was crystallized in Acetone (278 ml) at a temperature of 0–5° C.
|
Name
|
Esomeprazole magnesium trihydrate
|
Type
|
product
|
Smiles
|
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |